molecular formula C7H9ClN2O B12967716 1-(5-Amino-3-chloropyridin-2-yl)ethan-1-ol

1-(5-Amino-3-chloropyridin-2-yl)ethan-1-ol

Cat. No.: B12967716
M. Wt: 172.61 g/mol
InChI Key: DNEAYMTZFLRKPU-UHFFFAOYSA-N
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Description

1-(5-Amino-3-chloropyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C7H9ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-3-chloropyridin-2-yl)ethan-1-ol typically involves the chlorination of a pyridine derivative followed by amination and reduction steps. One common method involves the reaction of 3-chloropyridine with ethylene oxide in the presence of a base to form the intermediate 1-(3-chloropyridin-2-yl)ethanol. This intermediate is then subjected to amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-3-chloropyridin-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Formation of 1-(5-amino-3-chloropyridin-2-yl)ethanone.

    Reduction: Formation of 1-(5-amino-3-chloropyridin-2-yl)ethanamine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Amino-3-chloropyridin-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Amino-3-chloropyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Amino-3-chloropyridin-2-yl)ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

1-(5-amino-3-chloropyridin-2-yl)ethanol

InChI

InChI=1S/C7H9ClN2O/c1-4(11)7-6(8)2-5(9)3-10-7/h2-4,11H,9H2,1H3

InChI Key

DNEAYMTZFLRKPU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=N1)N)Cl)O

Origin of Product

United States

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